![molecular formula C11H17N3O4 B14227219 N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine CAS No. 827616-05-7](/img/structure/B14227219.png)
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an aminomethyl group and a valine moiety, which is an essential amino acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the valine moiety. One common method for synthesizing oxazole rings is through the cyclization of α-haloketones with amides or nitriles. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine include:
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-alanine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-leucine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the valine moiety, an essential amino acid, may enhance its biological activity and potential therapeutic applications .
Propiedades
Número CAS |
827616-05-7 |
|---|---|
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-5(2)8(11(16)17)14-10(15)9-6(3)18-7(4-12)13-9/h5,8H,4,12H2,1-3H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clave InChI |
CCJCJEUTNCOOGS-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(N=C(O1)CN)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)CN)C(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
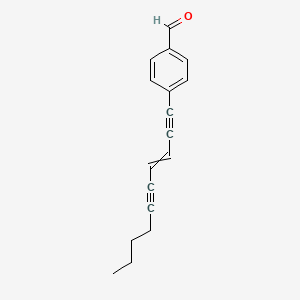
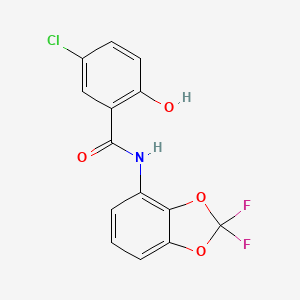
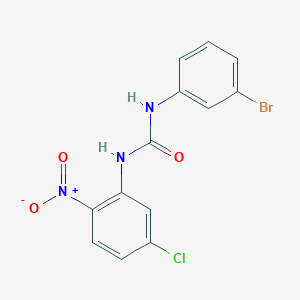
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
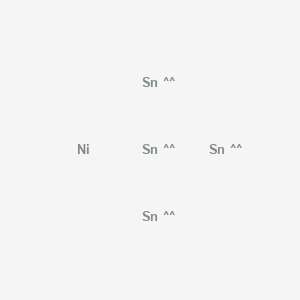
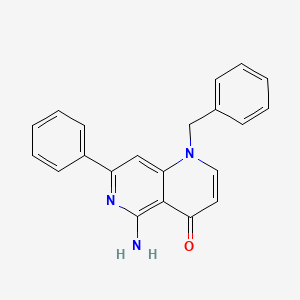
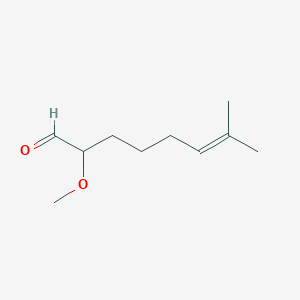
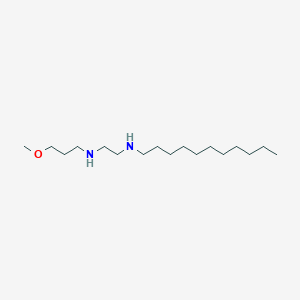
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
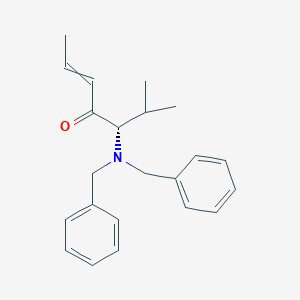
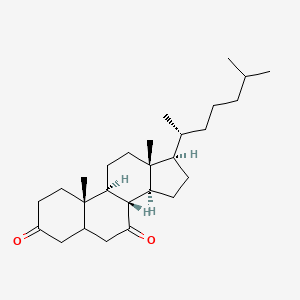
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
